1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
Overview
Description
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3O and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once similar compounds are activated by a ligand, they bind to dna specific ppar response elements .
Biochemical Pathways
Similar compounds have been known to affect the pathways related to peroxisome proliferators .
Result of Action
Similar compounds have been known to cause changes in the expression of genes related to peroxisome proliferators .
Biochemical Analysis
Biochemical Properties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, the compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters and leads to increased levels of these signaling molecules . Additionally, the compound can bind to receptor proteins, such as GPCRs, and modulate their activity . This binding can trigger a cascade of intracellular events, including the activation or inhibition of secondary messengers like cyclic AMP (cAMP) and calcium ions . These changes ultimately result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable at room temperature, but its activity can degrade over time when exposed to light and moisture . In vitro studies have shown that the effects of the compound on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in immediate changes in cell signaling and metabolism, while long-term exposure can lead to more sustained alterations in gene expression and cellular behavior . In vivo studies have also demonstrated that prolonged administration of the compound can result in cumulative effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects by modulating neurotransmitter levels and improving cognitive function . At higher doses, the compound can become toxic and cause adverse effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell . For example, the inhibition of monoamine oxidase by the compound can lead to increased levels of neurotransmitters and their associated metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The compound’s localization and accumulation within specific tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis . Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA repair processes . The precise localization of the compound within the cell can determine its specific effects on cellular function and overall therapeutic efficacy .
Properties
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGMBPDWLOSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.